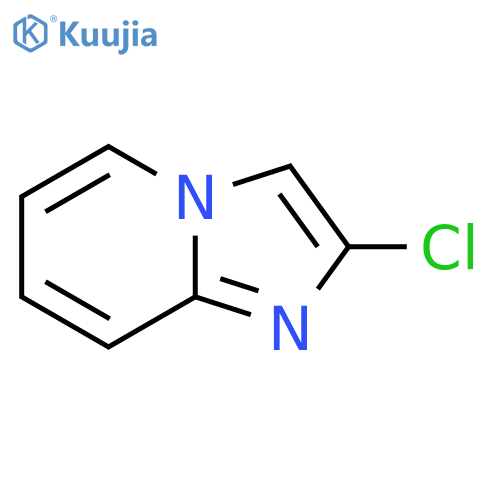

Cas no 874373-51-0 (2-Chloro-imidazo1,2-apyridine)

2-Chloro-imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-imidazo[1,2-a]pyridine

- Z55928902

- MFCD06335049

- Imidazo[1,2-a]pyridine,2-chloro-

- CS-0077571

- AS-35688

- EN300-16472

- XDYIGMLMAVDTCE-UHFFFAOYSA-N

- SCHEMBL755953

- BCP26552

- 3999-05-1

- 874373-51-0

- FT-0711552

- DTXSID00366597

- Imidazo[1,2-a]pyridine, 2-chloro-

- AKOS004121482

- SY162240

- 2-chloroimidazo[1,2-a]pyridine

- PB42746

- 2-Chloro-imidazo1,2-apyridine

-

- インチ: 1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H

- InChIKey: XDYIGMLMAVDTCE-UHFFFAOYSA-N

- SMILES: ClC1=CN2C=CC=CC2=N1

計算された属性

- 精确分子量: 152.0141259g/mol

- 同位素质量: 152.0141259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 17.3Ų

2-Chloro-imidazo1,2-apyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C276555-500mg |

2-Chloro-imidazo[1,2-a]pyridine |

874373-51-0 | 500mg |

$ 740.00 | 2022-04-28 | ||

| TRC | C276555-100mg |

2-Chloro-imidazo[1,2-a]pyridine |

874373-51-0 | 100mg |

$ 225.00 | 2022-04-28 | ||

| TRC | C276555-250mg |

2-Chloro-imidazo[1,2-a]pyridine |

874373-51-0 | 250mg |

$ 465.00 | 2022-04-28 |

2-Chloro-imidazo1,2-apyridine 関連文献

-

Ranadip Goswami,Tapan K. Pal,Subhadip Neogi Dalton Trans. 2021 50 4067

-

Mamta Chahal,Sudeep Dhillon,Priyanka Rani,Ginna Kumari,Deepak Kumar Aneja,Mayank Kinger RSC Adv. 2023 13 26604

-

Xuan Li,Shoucai Wang,Jiawang Zang,Meichen Liu,Guangbin Jiang,Fanghua Ji Org. Biomol. Chem. 2020 18 9100

-

Mamta Chahal,Sudeep Dhillon,Priyanka Rani,Ginna Kumari,Deepak Kumar Aneja,Mayank Kinger RSC Adv. 2023 13 26604

-

Sanjeev Kumar,Nidhi Sharma,Indresh K. Maurya,Ajay Verma,Sangit Kumar,K. K. Bhasin,Rohit K. Sharma New J. Chem. 2017 41 2919

2-Chloro-imidazo1,2-apyridineに関する追加情報

2-Chloro-imidazo[1,2-a]pyridine (CAS No. 874373-51-0): A Comprehensive Overview

2-Chloro-imidazo[1,2-a]pyridine, also known by its CAS registry number 874373-51-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazopyridine family, which is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a chlorine substituent at the 2-position introduces unique electronic and steric properties, making it a versatile building block for various applications.

The synthesis of 2-Chloro-imidazo[1,2-a]pyridine has been extensively studied, with researchers exploring both traditional and modern methodologies to optimize its production. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its synthesis. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the importance of sustainable chemical processes in modern drug discovery and material synthesis.

One of the most promising applications of 2-Chloro-imidazo[1,2-a]pyridine lies in its potential as a building block for drug development. The compound's structural versatility allows it to serve as a scaffold for designing bioactive molecules with diverse pharmacological properties. Recent studies have highlighted its role in modulating various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). For example, derivatives of this compound have shown potent inhibitory activity against tyrosine kinases, making them valuable candidates for anticancer therapies.

In addition to its pharmacological applications, 2-Chloro-imidazo[1,2-a]pyridine has also found utility in materials science. Its aromaticity and heterocyclic nature make it an ideal candidate for constructing advanced materials such as organic semiconductors and coordination polymers. Researchers have explored its use in designing novel π-conjugated systems for applications in optoelectronics and energy storage. Recent findings demonstrate that incorporating this compound into polymer frameworks can enhance charge transport properties, paving the way for next-generation electronic devices.

The structural properties of 2-Chloro-imidazo[1,2-a]pyridine also make it a valuable tool in chemical biology and analytical chemistry. Its ability to act as a chelating agent has been leveraged in metalloproteomics studies, where it facilitates the isolation and characterization of metal-binding proteins. Furthermore, its fluorescence properties under certain conditions have been exploited for sensing applications, enabling the detection of metal ions and other analytes with high sensitivity.

From an environmental perspective, understanding the fate and behavior of 2-Chloro-imidazo[1,2-a]pyridine in natural systems is crucial for assessing its potential ecological impact. Recent toxicological studies have focused on evaluating its biodegradation pathways and assessing its toxicity to aquatic organisms. These studies are essential for ensuring the safe handling and disposal of this compound during industrial processes.

Looking ahead, the continued exploration of 2-Chloro-imidazo[1,2-a]pyridine is expected to yield further insights into its untapped potential across multiple disciplines. Collaborative efforts between chemists, biologists, and engineers will be instrumental in unlocking new applications for this versatile compound. As research progresses, it is anticipated that 874373-51-0 will play an increasingly important role in advancing both therapeutic development and materials innovation.

In conclusion, 2-Chloro-imidazo[1,2-a]pyridine (CAS No. 874373-51-0) stands as a testament to the power of heterocyclic chemistry in driving scientific discovery. Its unique properties and wide-ranging applications underscore its significance as a key molecule in contemporary research. As we continue to unravel its capabilities through cutting-edge methodologies and interdisciplinary approaches, this compound is poised to make lasting contributions to science and technology.

874373-51-0 (2-Chloro-imidazo1,2-apyridine) Related Products

- 6833-13-2(2-Chloro-N-phenylbenzamide)

- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)

- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)

- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)

- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)

- 102-83-0(3-(Dibutylamino)propylamine)

- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)